6-chloro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-chloro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one involves multiple steps, including the activation and deactivation of oxazin rings through various substituents. These processes are crucial for understanding the reactivities and synthesis pathways of such compounds (Castillo et al., 2017).
Molecular Structure Analysis
The molecular structure of closely related derivatives has been studied through X-ray diffraction and computational methods, revealing details about bond lengths, angles, and intramolecular interactions. These analyses provide insights into the stability and conformational preferences of the compound (Utenyshev et al., 2001).
Chemical Reactions and Properties
The reactivity of benzoxazinone derivatives, including those with nitro and chloro substituents, is influenced by the presence of these groups. Studies have shown that the position and nature of substituents affect the compound's chemical behavior, such as in reactions leading to the formation of dimers or other derivatives (Loseva et al., 1972).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility and phase behavior, are crucial for their application in various fields. These properties can be influenced by the molecular structure and the nature of substituents (Soltanpour et al., 2010).
properties
IUPAC Name |
6-chloro-2-(2-chloro-5-nitrophenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2N2O4/c15-7-1-4-12-10(5-7)14(19)22-13(17-12)9-6-8(18(20)21)2-3-11(9)16/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRQRRMTSVYAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NC3=C(C=C(C=C3)Cl)C(=O)O2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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